

Health and Safety Considerations for Disilanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disilanol*

Cat. No.: *B1248394*

[Get Quote](#)

Disclaimer: Information regarding the specific health and safety profile of **Disilanol** (hydroxy(silyl)silane) is exceptionally limited in publicly available scientific literature and safety databases. This guide provides a comprehensive overview based on available data for related compounds and general principles of toxicology. The information herein should be used for informational purposes only and does not substitute for a formal risk assessment.

Introduction to Disilanol

Disilanol ($\text{H}_3\text{Si}-\text{SiH}_2\text{OH}$) is the silicon analogue of ethanol.^[1] It is a member of the silanol family, which are compounds containing at least one hydroxyl group bonded to a silicon atom.^[2] While its chemical structure is straightforward, simple silanols are often unstable and tend to condense to form siloxanes.^[1] In the case of **disilanol**, it would likely convert to the more stable disiloxane ($\text{H}_3\text{Si}-\text{O}-\text{SiH}_3$).^[1] This inherent instability poses a significant challenge for conducting thorough toxicological and safety evaluations.

Physicochemical Properties

Basic chemical information for **Disilanol** is available from PubChem, a database hosted by the National Institutes of Health (NIH).

Property	Value	Source
Molecular Formula	H_6OSi_2	[2]
Molecular Weight	78.22 g/mol	[2]
IUPAC Name	hydroxy(silyl)silane	[2]
CAS Number	87963-93-7	[2]

Potential Health Hazards: Inferences from Related Compounds

Due to the absence of direct toxicological data for **Disilanol**, its potential hazards are inferred from its parent compound, disilane, and the general understanding of silanol toxicology.

Extrapolation from Disilane (Si_2H_6)

Disilane is the parent hydride of **Disilanol**.[\[2\]](#) Safety data for disilane is well-documented and indicates significant hazards. It is crucial to note that the presence of the hydroxyl group in **Disilanol** may alter its reactivity and toxicological profile.

Hazard Category	Description of Hazard for Disilane
Flammability	Extremely flammable gas. Catches fire spontaneously if exposed to air (pyrophoric). [3] [4]
Explosivity	Contains gas under pressure; may explode if heated. May form explosive mixtures with air. [3] [5]
Inhalation	May displace oxygen and cause rapid suffocation. May cause headache, nausea, and irritation of the respiratory tract. [3] [6]
Skin Contact	Adverse effects are not expected from the gas, but contact with the evaporating liquid may cause frostbite. [5] [6]
Eye Contact	Adverse effects are not expected from the gas, but contact with the evaporating liquid may cause frostbite. [5]

Toxicological Role of the Silanol Group

Research into the toxicity of silica dust has highlighted the critical role of surface silanol groups in mediating adverse biological effects.[\[7\]](#) Studies suggest that the spatial arrangement of silanols on silica surfaces is a key determinant of their interaction with cell membranes and subsequent toxicity.[\[8\]](#) "Nearly-free" silanols, which are more separated from each other on fractured silica, are implicated in damaging cells.[\[8\]](#) While this research focuses on solid silica particles, it underscores the potential for the silanol group in a small molecule like **Disilanol** to be biologically reactive.

Occupational Exposure Limits

There are no established occupational exposure limits (OELs) for **Disilanol** from major regulatory bodies such as OSHA, NIOSH, ACGIH, or ECHA.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Handling and Safety Precautions

Given the lack of specific data for **Disilanol** and the known hazards of its parent compound, disilane, a highly precautionary approach to handling is warranted. The following general principles for handling hazardous and pyrophoric materials should be strictly adhered to.

Engineering Controls

- Work should be conducted in a well-ventilated area, preferably within a fume hood or glovebox.
- Use of a continuous gas detection system for flammable gases is recommended.
- All equipment should be properly grounded to prevent static discharge.

Personal Protective Equipment (PPE)

- Eye Protection: Chemical safety goggles and a face shield.
- Skin Protection: Flame-retardant laboratory coat and gloves resistant to the specific chemicals being handled.
- Respiratory Protection: A self-contained breathing apparatus (SCBA) should be available and used in case of a leak or spill, especially in enclosed spaces.

Fire and Explosion Prevention

- Keep away from all sources of ignition, including heat, sparks, and open flames.
- Use only non-sparking tools.
- Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizers.

Experimental Protocols for Safety Assessment

As no specific toxicological studies for **Disilanol** have been published, this section outlines a general workflow for assessing the toxicity of a novel chemical substance, which would be applicable to **Disilanol** should it be synthesized in a stable form for research.

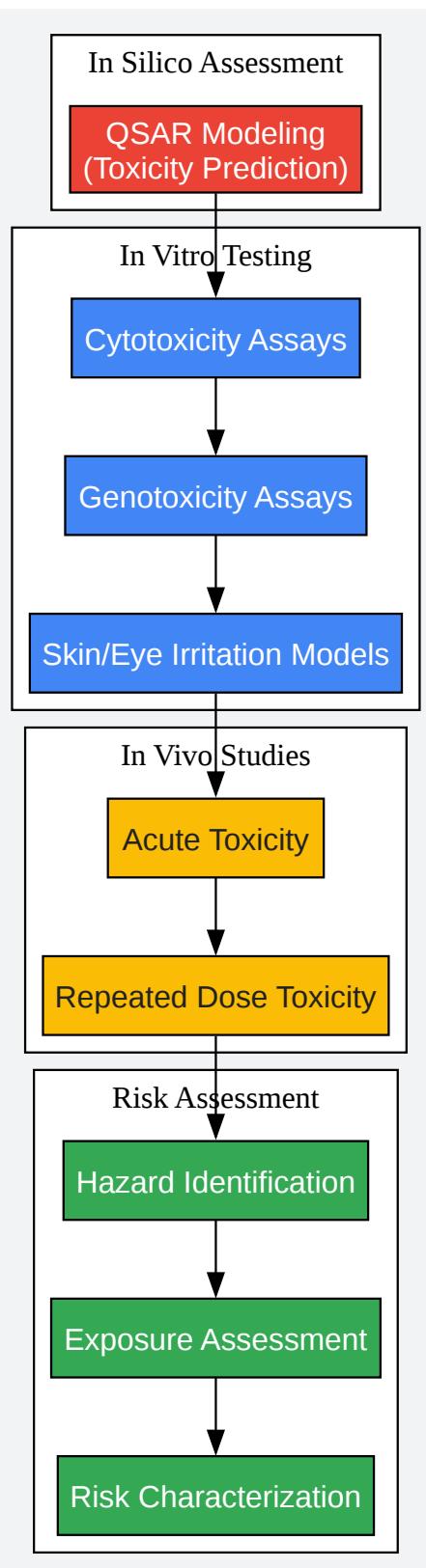
In Vitro Toxicity Assays

- Cytotoxicity: Assess the concentration-dependent toxicity on various cell lines (e.g., hepatocytes, lung epithelial cells, keratinocytes) using assays such as MTT or LDH release.
- Genotoxicity: Evaluate the potential to cause DNA damage using tests like the Ames test (bacterial reverse mutation assay) and in vitro micronucleus assay on mammalian cells.
- Skin and Eye Irritation: Utilize reconstructed human tissue models to assess skin and eye irritation potential as an alternative to animal testing.

In Vivo Toxicity Studies (if warranted)

- Acute Toxicity: Determine the median lethal dose (LD50) or acute toxic class via oral, dermal, and inhalation routes in a relevant animal model.
- Repeated Dose Toxicity: Evaluate the effects of sub-chronic (e.g., 28-day or 90-day) exposure to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
- Reproductive and Developmental Toxicity: Assess the potential effects on fertility, pregnancy, and offspring development.

Visualizations


Chemical Relationships

[Click to download full resolution via product page](#)

Caption: Relationship of **Disilanol** to its parent hydride and condensation product.

General Toxicity Assessment Workflow

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the toxicological assessment of a novel chemical.

Conclusion and Future Directions

The health and safety profile of **Disilanol** remains largely uncharacterized due to its inherent instability. Based on the significant hazards of its parent compound, disilane, and the known biological reactivity of silanol groups, **Disilanol** should be treated as a potentially hazardous substance. Any research involving the synthesis or handling of **Disilanol** must be conducted with rigorous safety protocols in place. Future research is needed to stabilize **Disilanol** or its derivatives to allow for comprehensive toxicological evaluation. The development of such data is essential for any potential application of this compound in research or industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Disilanol | H₆OSi₂ | CID 11966244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. certs-msds.airliquide.ca [certs-msds.airliquide.ca]
- 4. siadmi.com [siadmi.com]
- 5. produkte.linde-gas.at [produkte.linde-gas.at]
- 6. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
- 7. researchgate.net [researchgate.net]
- 8. Silanols explain the lethal toxicity of silica dust | Research | Chemistry World [chemistryworld.com]
- 9. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 10. sanei.or.jp [sanei.or.jp]
- 11. Occupational exposure limits substance evaluations - ECHA [echa.europa.eu]
- 12. worksafebc.com [worksafebc.com]

- To cite this document: BenchChem. [Health and Safety Considerations for Disilanol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1248394#health-and-safety-considerations-for-disilanol\]](https://www.benchchem.com/product/b1248394#health-and-safety-considerations-for-disilanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com